

potential off-target effects of ACT-1004-1239

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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

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Technical Support Center: ACT-1004-1239

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving **ACT-1004-1239**, a potent and selective CXCR7 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ACT-1004-1239**?

A1: **ACT-1004-1239** is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.^{[1][2][3][4]} It functions by blocking the recruitment of β -arrestin induced by the chemokines CXCL11 and CXCL12.^{[3][4]} By antagonizing CXCR7, **ACT-1004-1239** prevents the receptor-mediated internalization and scavenging of its ligands, leading to a dose-dependent increase in plasma concentrations of CXCL12, which can be used as a biomarker for target engagement.^{[3][5]}

Q2: What are the known on-target effects of **ACT-1004-1239** in preclinical models?

A2: In preclinical models of inflammatory demyelinating diseases, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, **ACT-1004-1239** has demonstrated both immunomodulatory and promyelinating effects.^[2] Treatment has been shown to reduce disease severity, decrease the infiltration of immune cells into the central nervous system (CNS), and promote the maturation of oligodendrocytes to enhance myelin repair.^[2]

Q3: What is the reported safety and tolerability profile of **ACT-1004-1239** in humans?

A3: In a first-in-human, randomized, double-blind, placebo-controlled study, single ascending oral doses of **ACT-1004-1239** up to 200 mg were found to be safe and well-tolerated in healthy male subjects.[5][6] Similarly, multiple-dose administration up to 200 mg once daily was well tolerated.[7] There was no evidence of **ACT-1004-1239**-mediated QTc interval prolongation.[7]

Q4: What are the potential off-target effects or adverse events observed with **ACT-1004-1239**?

A4: The most frequently reported treatment-emergent adverse events in clinical studies were headache and nausea.[8] While **ACT-1004-1239** is described as a selective CXCR7 antagonist, comprehensive public data on its screening against a broad panel of other receptors, kinases, and ion channels is not available. Therefore, researchers should remain observant for unexpected biological effects in their experimental systems.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Variability in CXCL12 plasma levels after administration	Differences in drug absorption or metabolism.	Ensure consistent formulation and administration route. For in vivo studies, consider pharmacokinetics; the time to reach maximum plasma concentration (Tmax) is approximately 1.3 to 3.0 hours at doses ≥ 10 mg. [5] [6]
Unexpected cell signaling events	Potential for off-target activity or interaction with other signaling pathways.	Perform a literature search for known interactions of CXCR7 signaling in your specific cell type. Consider running control experiments with other CXCR7 antagonists if available.
Low efficacy in in vitro oligodendrocyte differentiation assays	Suboptimal drug concentration or incubation time.	ACT-1004-1239 has been shown to promote oligodendrocyte precursor cell (OPC) differentiation at concentrations of 1-10 μ M over 30 days. [1] Titrate the concentration and duration of treatment to optimize for your specific cell culture conditions.
Inconsistent results in EAE models	Variability in disease induction or drug administration.	Standardize the EAE induction protocol. ACT-1004-1239 has shown efficacy with twice-daily oral administration at doses of 10-100 mg/kg. [2] Ensure consistent dosing and timing.

Quantitative Data Summary

Table 1: In Vitro Potency of **ACT-1004-1239**

Target	Species	IC50 (nM)
CXCR7	Human	3.2
CXCR7	Dog	2.3
CXCR7	Rat	3.1
CXCR7	Mouse	2.3
CXCR7	Guinea Pig	0.6
CXCR7	Macaque	1.5

Data sourced from MedchemExpress product information.[\[1\]](#)

Table 2: Pharmacokinetic Parameters of **ACT-1004-1239** in Humans (Single Oral Doses \geq 10 mg)

Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	1.3 - 3.0 hours
Terminal Elimination Half-life (t1/2)	17.8 - 23.6 hours
Absolute Bioavailability	53.0%

Data from a first-in-human study.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

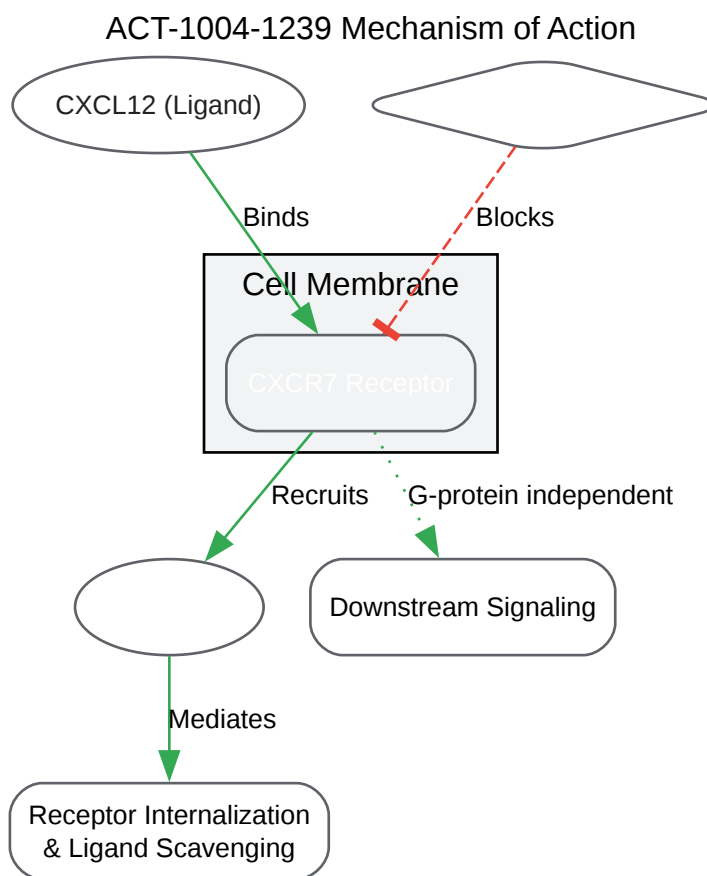
- Cell Plating: Plate rat OPCs at a suitable density in a growth medium.
- Compound Preparation: Prepare stock solutions of **ACT-1004-1239** in an appropriate solvent (e.g., DMSO). Further dilute to final concentrations (e.g., 1-10 μ M) in the differentiation medium.

- Treatment: Replace the growth medium with the differentiation medium containing **ACT-1004-1239** or vehicle control.
- Incubation: Culture the cells for an extended period (e.g., 30 days), replenishing the medium with a fresh compound every 2-3 days.
- Analysis: Assess OPC differentiation by immunocytochemistry for markers of mature oligodendrocytes (e.g., MBP, PLP) and quantify the number of mature cells.

Protocol 2: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model

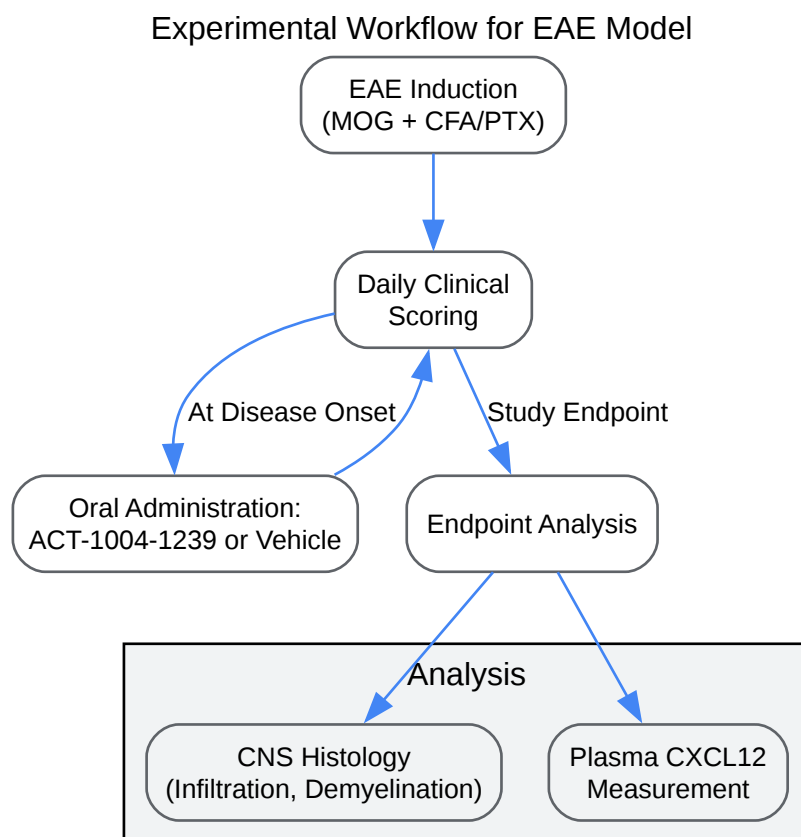
- Disease Induction: Induce EAE in mice (e.g., C57BL/6) by immunization with MOG peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.
- Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
- Compound Administration: Upon disease onset or as a prophylactic measure, administer **ACT-1004-1239** (e.g., 10-100 mg/kg) or vehicle control orally twice daily.
- Outcome Measures: Continue clinical scoring throughout the study. At the endpoint, collect plasma to measure CXCL12 levels and CNS tissue for histological analysis of immune cell infiltration and demyelination.

Visualizations



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Caption: Mechanism of **ACT-1004-1239** as a CXCR7 antagonist.



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Caption: Workflow for evaluating **ACT-1004-1239** in an EAE mouse model.

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